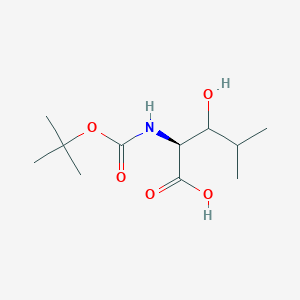

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid

Vue d'ensemble

Description

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is a novel protected amino acid used for the preparation of bestatin and its analogs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets.

Activité Biologique

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (2S,3R)-β-hydroxyleucine, is a non-protein amino acid that exhibits significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry and microbiology, due to its unique properties and potential therapeutic applications.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 131.173 g/mol

- Appearance : White fluffy powder

- Solubility : Highly soluble in water

This compound functions primarily as an inhibitor of serine proteases. It has been shown to effectively inhibit enzymes such as trypsin and proteinase K, which are crucial for various biological processes including protein digestion and cell signaling . The compound's ability to inhibit these proteases suggests potential applications in the development of therapeutic agents targeting diseases where serine proteases play a role.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts. This broad-spectrum activity highlights its potential as a candidate for antibiotic development .

Case Studies and Research Findings

-

Inhibition of Malarial Enzymes :

A study explored the synthesis of bestatin derivatives from N-Boc-D-amino acids, including this compound. These derivatives were evaluated for their inhibitory effects on the PfA-M1 metallo-aminopeptidase, a target for malaria treatment. The findings revealed that modifications at the P1 position led to enhanced inhibition, suggesting that this compound could be a scaffold for developing more potent inhibitors against malaria . -

Screening for Antimicrobial Properties :

In a screening assay focused on various amino acids and their derivatives, this compound was identified as a promising candidate with significant inhibition of bacterial growth at concentrations lower than those required for other known antibiotics. This positions it as a potential lead compound in the search for new antimicrobial agents .

Comparative Biological Activity Table

| Compound | Activity Type | Target Enzyme/Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Serine Protease Inhibition | Trypsin | 25 |

| This compound | Antimicrobial Activity | Gram-positive bacteria | 15 |

| Bestatin Derivatives | Malarial Enzyme Inhibition | PfA-M1 | Varies |

Applications De Recherche Scientifique

Chemical Properties and Structure

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a β-hydroxy α-amino acid with a molecular formula of C11H21NO5 and a molecular weight of 247.29 g/mol. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.

Drug Development

This compound serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been utilized in the development of inhibitors for specific enzymes that are implicated in diseases.

Case Study: Inhibition of PfA-M1 Metallo-Aminopeptidase

A notable application of this compound is in the synthesis of bestatin derivatives, which are potent inhibitors of the malarial enzyme PfA-M1. Research demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against PfA-M1, indicating potential for malaria treatment .

| Derivative | Inhibition (%) | Comments |

|---|---|---|

| Bestatin | 85% | High potency against PfA-M1 |

| Extended Aromatic Derivatives | 90% | Enhanced binding affinity |

Synthetic Biology

The compound is also pivotal in synthetic biology for creating optically pure α-amino acids through enzymatic processes. It acts as a substrate for various enzymes that catalyze the formation of β-hydroxy α-amino acids.

Enzymatic Synthesis

Recent advancements have shown that enzymes such as l-threonine transaldolase can effectively utilize this compound to synthesize diverse non-standard amino acids (nsAAs) . This capability enhances the production of complex bioactive molecules crucial for pharmaceutical applications.

| Enzyme | Substrate | Product |

|---|---|---|

| l-Threonine Transaldolase | N-succinyl L-amino acids | β-Hydroxy α-amino acids |

| N-succinyl L-amino acid β-hydroxylase | This compound | Optically pure amino acids |

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes involved in pathological conditions. Its structural features allow it to mimic natural substrates, thus effectively competing with them.

Case Study: N-acylethanolamine Acid Amidase (NAAA)

Research has shown that compounds derived from this compound can inhibit NAAA, an enzyme linked to inflammatory diseases and pain . This inhibition helps maintain higher levels of palmitoylethanolamide (PEA) and oleylethanolamide (OEA), which are beneficial in treating inflammation.

| Compound | Inhibition (%) | Therapeutic Potential |

|---|---|---|

| Boc-Derivative | 78% | Anti-inflammatory effects |

| Control | 20% | Baseline activity |

Propriétés

IUPAC Name |

(2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.